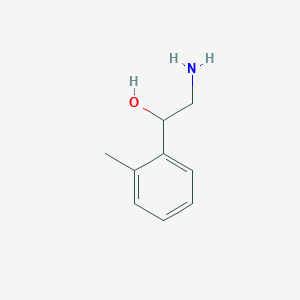
Biotin DHPE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Biotin DHPE is synthesized by conjugating biotin to dihexadecanoyl-sn-glycero-3-phosphoethanolamine. The process involves the activation of biotin with a coupling agent, such as N-hydroxysuccinimide (NHS), followed by the reaction with dihexadecanoyl-sn-glycero-3-phosphoethanolamine under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
Biotin DHPE primarily undergoes non-covalent interactions, such as binding with avidin or streptavidin. These interactions are highly specific and strong, making this compound an excellent tool for various biochemical assays .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include avidin, streptavidin, and various buffers to maintain physiological pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal binding .
Major Products Formed
The major products formed from reactions involving this compound are biotin-avidin or biotin-streptavidin complexes. These complexes are used in various applications, including cell labeling, protein purification, and imaging .
科学的研究の応用
Biotin DHPE has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Facilitates the labeling and tracking of cells and proteins.
Medicine: Employed in diagnostic assays and targeted drug delivery systems.
Industry: Utilized in the development of biosensors and other analytical tools
作用機序
Biotin DHPE exerts its effects through the biotin-avidin or biotin-streptavidin interaction. This interaction is one of the strongest non-covalent bonds known, allowing for the stable attachment of this compound to various biological molecules. The molecular targets include cell membranes and liposomes, where this compound can be used to study membrane properties and protein interactions .
類似化合物との比較
Similar Compounds
Biotin-X DHPE: Similar to biotin DHPE but with a longer spacer arm, providing more flexibility in binding.
Biotin-PE: Another biotinylated phospholipid with different fatty acid chains.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient incorporation into lipid bilayers and strong binding with avidin or streptavidin. This makes it particularly useful for applications requiring stable and specific labeling of cell membranes .
特性
CAS番号 |
136235-58-0 |
|---|---|
分子式 |
C53H10N40O10PS |
分子量 |
1019.44 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




